molecular formula C11H14IN B14268662 1,3,3-Trimethyl-3H-indol-1-ium iodide CAS No. 133366-65-1

1,3,3-Trimethyl-3H-indol-1-ium iodide

Cat. No.: B14268662
CAS No.: 133366-65-1
M. Wt: 287.14 g/mol
InChI Key: UFUQMTGZURVZBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt derived from indole. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a positively charged nitrogen atom within the indole ring, which is balanced by an iodide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-3H-indol-1-ium iodide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with an alkyl iodide. The reaction typically involves heating the reactants in a suitable solvent such as chloroform or methanol under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indolium salts.

    Oxidation Products: Indolium N-oxides.

    Reduction Products: 2,3,3-Trimethylindolenine.

Scientific Research Applications

1,3,3-Trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its use in imaging and diagnostic applications. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .

Comparison with Similar Compounds

Uniqueness: 1,3,3-Trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

133366-65-1

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

1,3,3-trimethylindol-1-ium;iodide

InChI

InChI=1S/C11H14N.HI/c1-11(2)8-12(3)10-7-5-4-6-9(10)11;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

UFUQMTGZURVZBW-UHFFFAOYSA-M

Canonical SMILES

CC1(C=[N+](C2=CC=CC=C21)C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.